Melting Point Differentiation: Lower Thermal Stability Threshold Relative to Ortho- and Para-Methoxy Isomers
The melting point of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole (58-59°C) is notably lower than that of its 4-methoxy analog (62-64°C) [1] and its 2-methoxy analog (65-67°C) . This 4-9°C reduction in melting point indicates weaker intermolecular forces in the solid state, which may translate to enhanced solubility or altered processability characteristics.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 58-59°C |
| Comparator Or Baseline | 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: 62-64°C; 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: 65-67°C |
| Quantified Difference | ΔT = -4 to -9°C (target lower) |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; data aggregated from multiple vendor certificates of analysis |
Why This Matters
For researchers performing solid-state characterization or requiring specific thermal behavior during formulation, the lower melting point of CAS 175205-62-6 provides a quantifiable differentiator from its positional isomers.
- [1] CAS Common Chemistry. (2025). 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS RN: 73217-31-9). View Source
